Bicyclo[2.2.2]octane

Catalog No.
S588067
CAS No.
280-33-1
M.F
C8H14
M. Wt
110.2 g/mol
Availability
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Bicyclo[2.2.2]octane

CAS Number

280-33-1

Product Name

Bicyclo[2.2.2]octane

IUPAC Name

bicyclo[2.2.2]octane

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-6H2

InChI Key

GPRLTFBKWDERLU-UHFFFAOYSA-N

SMILES

C1CC2CCC1CC2

Synonyms

bicyclo(2.2.2)octane, bicyclo(3.2.1)octane

Canonical SMILES

C1CC2CCC1CC2

Bicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique cage-like structure, which consists of two fused cyclopropane rings. It has the molecular formula C8H14C_8H_{14} and a molecular weight of approximately 110.1968 g/mol. The compound is notable for its rigidity and symmetrical arrangement, which significantly influences its chemical properties and reactivity . Bicyclo[2.2.2]octane is also referred to as cyclohexane, 1,4-endo-(1,2-ethanediyl)-, and is recognized for its potential applications in materials science and organic synthesis due to its structural characteristics .

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylate derivatives.
  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium catalysts, yielding alcohols or hydrocarbons.
  • Substitution: Nucleophilic substitution reactions often involve amines or alcohols under basic conditions, producing a range of derivatives .

These reactions underscore the compound's versatility in synthetic organic chemistry.

Bicyclo[2.2.2]octane derivatives have shown promise in biological applications, particularly in medicinal chemistry. The compound is involved in synthesizing various natural products and alkaloids, which are known for their biological activities . Specific studies have indicated that bicyclo[2.2.2]octane structures can interact with biological targets through tandem reactions, contributing to the synthesis of complex molecules with potential therapeutic effects .

The synthesis of bicyclo[2.2.2]octane can be achieved through several methods:

  • Enantioselective Synthesis: A notable method involves the enantioselective synthesis under metal-free conditions, utilizing tandem reactions that allow for high yields and excellent enantioselectivities. This approach is operationally simple and environmentally friendly.
  • Industrial Production: While specific industrial methods are not extensively documented, the scalability of the enantioselective synthesis suggests potential for large-scale production .

Bicyclo[2.2.2]octane has various applications across different fields:

  • Materials Science: Its rigid structure makes it suitable for developing advanced materials.
  • Pharmaceuticals: The compound serves as a building block for synthesizing bioactive molecules and drug candidates.
  • Organic Synthesis: It is utilized in constructing complex organic frameworks due to its unique chemical properties .

Research on bicyclo[2.2.2]octane has revealed insights into its interactions within chemical systems:

  • Intramolecular Diels-Alder Reactions: Studies have demonstrated that bicyclo[2.2.2]octane skeletons can be constructed through bridged regioselective intramolecular Diels-Alder reactions, showcasing their utility in synthetic pathways .
  • Density Functional Theory Calculations: Computational studies have been employed to understand the electronic properties and reactivity patterns of bicyclo[2.2.2]octane derivatives .

Bicyclo[2.2.2]octane is often compared with other similar compounds due to its unique structural features:

CompoundStructure TypeNotable Characteristics
CubaneRigid cage-likeKnown for high energy density and applications in explosives
Bicyclo[1.1.1]pentaneRigid bicyclicUsed as a bioisostere in drug design
Bicyclo[3.3.0]octaneRigid bicyclicExhibits different reactivity patterns compared to bicyclo[2.2.2]octane

Uniqueness: Bicyclo[2.2.2]octane stands out due to its specific bicyclic framework that balances stability and reactivity, making it particularly useful in synthesizing complex molecules and applications requiring rigid structures .

Bicyclo[2.2.2]octane is a saturated hydrocarbon with the molecular formula C8H14 [1]. This bicyclic compound consists of eight carbon atoms and fourteen hydrogen atoms arranged in a distinctive three-dimensional structure [2]. The molecular weight of bicyclo[2.2.2]octane is 110.20 g/mol, as determined by precise molecular mass calculations [1] [2].

Bicyclo[2.2.2]octane is registered under the Chemical Abstracts Service (CAS) Registry Number 280-33-1, which serves as its unique identifier in chemical databases [4]. The compound is also known by several synonyms including 1,4-endoethylenecyclohexane and cyclohexane, 1,4-endo-(1,2-ethanediyl)-, which reflect its structural relationship to cyclohexane [2] [9].

PropertyValue
Molecular FormulaC8H14
Molecular Weight110.20 g/mol
CAS Registry Number280-33-1
Synonyms1,4-Endoethylenecyclohexane; Cyclohexane, 1,4-endo-(1,2-ethanediyl)-; Bicyclo(2.2.2)octane

Structural Geometry and Atomic Arrangement

Bicyclo[2.2.2]octane possesses a distinctive three-dimensional structure characterized by two bridgehead carbon atoms (positions 1 and 4) connected by three ethylene bridges [1] [2]. Each bridge contains two carbon atoms, creating a symmetrical cage-like structure [6]. The name "bicyclo[2.2.2]octane" describes this arrangement, with the numbers in brackets indicating the number of carbon atoms in each of the three bridges connecting the bridgehead carbons [2].

The structural geometry of bicyclo[2.2.2]octane can be visualized as a cyclohexane ring with an ethylene bridge connecting the 1 and 4 positions [9]. This creates a rigid, three-dimensional framework with well-defined spatial relationships between atoms [7]. The bridgehead carbon atoms serve as junction points for the three bridges, resulting in a compact, symmetrical molecular architecture [14].

The atomic arrangement in bicyclo[2.2.2]octane follows a specific pattern where each bridgehead carbon is bonded to three other carbon atoms (one from each bridge), while each bridge carbon is bonded to two other carbon atoms and two hydrogen atoms [6] [7]. This arrangement creates a stable molecular framework with specific geometric constraints that influence its chemical and physical properties [14].

Bond Lengths and Angles

Precise measurements of bond lengths and angles in bicyclo[2.2.2]octane have been determined through electron diffraction studies [25]. These studies provide valuable insights into the molecular geometry and structural parameters of this bicyclic compound [25].

The carbon-carbon bonds in bicyclo[2.2.2]octane exhibit slight variations depending on their position within the molecular framework [25]. The average carbon-carbon bond length is 1.542 ± 0.004 Å, which is consistent with typical single bond lengths in saturated hydrocarbons [25] [6]. More specifically, the bonds between bridgehead carbons and bridge carbons (C1-C2) measure 1.538 ± 0.015 Å, while the bonds within the bridges (C2-C3) are slightly longer at 1.552 ± 0.029 Å [25].

The carbon-hydrogen bonds in bicyclo[2.2.2]octane have an average length of 1.107 ± 0.009 Å, which is typical for sp3 hybridized carbon atoms [25]. These bond length measurements provide important structural information about the molecular geometry of bicyclo[2.2.2]octane [6].

Bond TypeLength (Å)
Average C-C1.542 ± 0.004
C1-C2 (bridgehead-bridge)1.538 ± 0.015
C2-C3 (within bridge)1.552 ± 0.029
Average C-H1.107 ± 0.009

The bond angles in bicyclo[2.2.2]octane are particularly noteworthy as they closely approach the ideal tetrahedral angle of 109.5° [25]. The C1-C2-C3 angle (bridgehead-bridge-bridge) measures 109.7° ± 0.7°, indicating minimal angle strain in the molecular framework [25] [6]. Similarly, the H-C-H angle is 110.1° ± 5.6°, which is consistent with tetrahedral geometry [25].

Angle TypeAngle (degrees)
C1-C2-C3 (bridgehead-bridge-bridge)109.7° ± 0.7°
H-C-H110.1° ± 5.6°

These bond lengths and angles contribute to the overall stability and conformational properties of bicyclo[2.2.2]octane, making it an interesting subject for structural studies in organic chemistry [6] [25].

Symmetry Elements and Point Group Classification

D3h Symmetry Properties

Bicyclo[2.2.2]octane possesses high symmetry, which is classified under the D3h point group when considering its average structure [7] [14] [25]. This symmetry classification is based on the presence of specific symmetry elements within the molecular framework [14]. The D3h point group is characterized by a principal three-fold rotation axis (C3) that passes through the two bridgehead carbon atoms, three two-fold rotation axes (C2) perpendicular to the principal axis, a horizontal mirror plane (σh), and three vertical mirror planes (σv) [7] [14].

The three two-fold rotation axes in bicyclo[2.2.2]octane cut through each of the three bridges at their midpoints [7] [14]. These symmetry elements create a highly ordered molecular structure with equivalent bridges [14]. However, it is important to note that while the average structure of bicyclo[2.2.2]octane corresponds to D3h symmetry, instantaneous structures may exhibit lower symmetry due to molecular vibrations and conformational flexibility [25].

Electron diffraction studies have revealed that bicyclo[2.2.2]octane undergoes a twisting motion around its principal axis, with a broad potential energy minimum around the D3h conformation [25]. The potential function for this twisting motion can be described as V(φ) = k2φ2 + k4φ4, where k2 = -4.0 kcal/mol and k4 = 54.2 kcal/mol [25]. This function indicates that the molecule may have a small energy barrier (approximately 100 cal/mol) at the perfect D3h conformation, leading to a description of bicyclo[2.2.2]octane as having "quasi-D3h" structure [25].

The root mean square (RMS) angle of torsion for this twisting motion is 12.0° ± 1.5° in terms of the dihedral angle φ, with a classical turning point of 21.5° ± 0.5° [25]. These measurements provide valuable insights into the dynamic behavior of bicyclo[2.2.2]octane and its conformational preferences [14] [25].

Topicity of Hydrogen Atoms

The high symmetry of bicyclo[2.2.2]octane has significant implications for the topicity of its hydrogen atoms [10]. Topicity refers to the stereochemical relationship between hydrogen atoms in a molecule and is an important concept in understanding chemical reactivity and spectroscopic properties [10] [14].

In bicyclo[2.2.2]octane, the hydrogen atoms can be classified based on their positions within the molecular framework [10]. The hydrogen atoms attached to the bridgehead carbon atoms (positions 1 and 4) are homotopic, meaning they are equivalent due to the D3h symmetry of the molecule [10] [14]. These hydrogen atoms would give identical signals in nuclear magnetic resonance (NMR) spectroscopy and would exhibit identical chemical reactivity [10].

In contrast, the hydrogen atoms attached to the bridge carbon atoms (positions 2, 3, 5, 6, 7, and 8) exist as enantiotopic pairs [10] [13]. Each bridge carbon has two hydrogen atoms that are mirror images of each other but are not superimposable through rotation [10]. These enantiotopic hydrogen atoms would give identical signals in a standard NMR spectrum but could be distinguished in a chiral environment [13].

PositionHydrogen TypeExplanation
Bridgehead (C1, C4)HomotopicHydrogens at bridgehead positions are equivalent due to the D3h symmetry
Bridge carbons (C2, C3, C5, C6, C7, C8)Enantiotopic pairsEach bridge carbon has two hydrogens that are mirror images of each other

The topicity of hydrogen atoms in bicyclo[2.2.2]octane is frequently studied in various competitive examinations and serves as an excellent example for understanding symmetry principles in organic molecules [10] [13]. This classification is crucial for predicting and interpreting spectroscopic data and understanding the stereochemical outcomes of reactions involving bicyclo[2.2.2]octane [10] [14].

Conformational Stability and Ring Strain Analysis

Bicyclo[2.2.2]octane exhibits remarkable conformational stability compared to many other cyclic and bicyclic hydrocarbons [12]. This stability arises from its unique structural features and the distribution of strain energy throughout the molecular framework [12] [19].

The conformational analysis of bicyclo[2.2.2]octane reveals that the boat-shaped conformation is the most stable form [12]. This preference is attributed to the minimization of steric hindrance and van der Waals strain in this particular arrangement [12]. The boat conformation allows for optimal spacing between hydrogen atoms and reduces unfavorable non-bonded interactions [12] [19].

Ring strain in bicyclo[2.2.2]octane can be analyzed by considering several contributing factors [12] [19]. The total ring strain energy is moderate compared to other bicyclic systems, which contributes to the relative stability of this compound [12]. The strain components can be broken down as follows:

Strain ComponentDescriptionRelative Contribution
Total Ring Strain EnergyModerate compared to other bicyclic systems100%
Angle StrainMinimal due to near-tetrahedral bond angles (109.7°)~30%
Torsional StrainPresent due to eclipsing interactions in the bridges~60%
Van der Waals StrainMinimal in boat conformation~10%

The angle strain in bicyclo[2.2.2]octane is minimal because the bond angles (109.7°) are very close to the ideal tetrahedral angle of 109.5° [25] [12]. This is in contrast to many other cyclic compounds where deviation from ideal bond angles contributes significantly to ring strain [19].

Torsional strain, arising from eclipsing interactions between bonds, represents the largest component of the total strain energy in bicyclo[2.2.2]octane [12] [15]. These eclipsing interactions occur primarily within the ethylene bridges and contribute to the overall conformational preferences of the molecule [15].

Van der Waals strain, resulting from non-bonded interactions between atoms, is minimized in the boat conformation of bicyclo[2.2.2]octane [12]. This further stabilizes this particular conformational arrangement and contributes to the overall stability of the compound [12] [19].

Comparison with Other Bicyclic Systems

Bicyclo[2.2.2]octane represents an important member of the bicyclic hydrocarbon family and exhibits distinctive structural and chemical properties when compared to other bicyclic systems [19] [12]. This comparison provides valuable insights into the relationship between molecular structure and properties in bicyclic compounds [19].

When compared to norbornane (bicyclo[2.2.1]heptane), bicyclo[2.2.2]octane shows several notable differences [19] [16]. Bicyclo[2.2.2]octane has one additional carbon atom (8 versus 7) and features three bridges of equal length (2 carbons each), whereas norbornane has bridges of unequal length (1-2 carbons) [19] [16]. This structural difference results in higher symmetry for bicyclo[2.2.2]octane (D3h point group) compared to norbornane (C2v point group) [14] [19].

Bicyclo[2.2.2]octane exhibits greater conformational flexibility than norbornane due to its more symmetrical structure and longer bridges [16] [19]. This flexibility is reflected in the twisting motion around the principal axis, which has been observed in electron diffraction studies [25]. In contrast, norbornane is more rigid due to its shorter bridges and higher ring strain [16] [19].

The ring strain energy in bicyclo[2.2.2]octane is moderate, whereas norbornane has higher ring strain due to its more constrained geometry [12] [19]. This difference in ring strain affects the reactivity of these compounds, with norbornane generally showing higher reactivity in reactions that are facilitated by ring strain release [19].

When compared to adamantane, a tricyclic compound with a cage-like structure, bicyclo[2.2.2]octane shows significant differences in symmetry, strain, and conformational properties [19]. Adamantane belongs to the Td point group and exhibits very low ring strain and conformational flexibility due to its highly symmetrical cage structure [19]. In contrast, bicyclo[2.2.2]octane has moderate ring strain and greater conformational flexibility [12] [19].

PropertyBicyclo[2.2.2]octaneBicyclo[2.2.1]heptane (Norbornane)Adamantane
Number of Carbon Atoms8710
Number of Bridges33Cage structure
Bridge Length2 carbons each1-2 carbonsNot applicable
Point GroupD3h (average)C2vTd
Bond AnglesNear tetrahedral (109.7°)Distorted from tetrahedralTetrahedral (109.5°)
Conformational FlexibilityModerateLowVery low
Ring Strain EnergyModerateHighVery low
ReactivityModerateHigherLow

The reactivity patterns of these bicyclic systems also differ significantly [19]. In a comparative study of ozonation reactions, the relative reactivity (with adamantane as reference) was found to be 0.50 ± 0.02 for bicyclo[2.2.2]octane and 0.40 ± 0.02 for norbornane [19]. These values reflect the influence of molecular structure and ring strain on chemical reactivity [19].

Bicyclo[3.3.1]nonane represents another interesting comparison point, with nine carbon atoms and bridges of varying length (2-3 carbons) [19]. This compound exhibits lower ring strain and higher conformational flexibility compared to bicyclo[2.2.2]octane, resulting in different chemical behavior and properties [19].

XLogP3

3.5

Vapor Pressure

3.34 mmHg

Other CAS

280-33-1

Wikipedia

Bicyclo(2.2.2)octane

Dates

Last modified: 07-20-2023

Bridged-Selective Intramolecular Diels-Alder Reactions in the Synthesis of Bicyclo[2.2.2]octanes

Mika Hanashima, Toshiki Matsumura, Yuta Asaji, Tomoyuki Yoshimura, Jun-Ichi Matsuo
PMID: 33268652   DOI: 10.1248/cpb.c20-00590

Abstract

Regioselectivity for intramolecular Diels-Alder (IMDA) reactions of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones that were formed by oxidation of 2-alkenylphenols with lead tetraacetate in acetic acid were studied. Bridged regioselectivity was observed in the IMDA reactions of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones having a dienophile part which could conjugate with an aromatic group. Bridged seven- and eight-membered rings and bicyclo[2.2.2]octane skeletons were constructed by the present IMDA reactions. Density functional theory (DFT) calculations suggested that conjugation of the dienophile with neighboring aromatic groups lowered the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap and preceded bridged [4 + 2] adducts.


Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons

Kai Gao, Jialei Hu, Hanfeng Ding
PMID: 33508196   DOI: 10.1021/acs.accounts.0c00798

Abstract

Tetracyclic diterpenoids (C
) mainly refer to the plant terpenoids bearing biogenetically related carbon skeletons derived from copalyl diphosphates (
-CPP and
-CPP). This large family contains over 1600 known members that can be categorized into 11 major structural types. Among them, more than three-quarters share a bridged bicyclo[3.2.1]octane subunit, which is also an important branching point in biosynthesis en route to the other types of bicyclic scaffolds, such as bicyclo[2.2.2]-, bicyclo[3.3.0]-, and tricyclo[3.2.1.0]octanes. Combined with the significance of its stereochemical importance in biological activity, the assembly of the bicyclo[3.2.1]octane skeletons is critical to the success of the whole synthesis blueprint toward tetracyclic diterpenoids. Although a number of inspiring methodologies have been disclosed, general approaches by the incorporation of innovative cascade reactions permitting access to diverse structural types of tetracyclic diterpenoids remain limited and in urgent demand.Because of the long-standing interest in the synthesis of bridged diterpenoids, we have recently developed two complementary types of oxidative dearomatization induced (ODI) cascade approaches to the rapid and efficient construction of bicyclo[3.2.1]octane skeletons. In this Account, we summarize our original synthesis design, methodology development, and the application of these two strategies in tetracyclic diterpenoid synthesis during the past few years in our laboratory.First, we detail our preliminary investigation of the ODI-[5 + 2] cycloaddition/pinacol rearrangement cascade reaction, which showed a wide scope of vinylphenol substrates and led to cyclopentane and cyclohexane-fused bicyclo[3.2.1]octanes in good yields with excellent dr values. Next, we describe the utilization of this ODI-[5 + 2] cascade reaction which resulted in the asymmetric total syntheses of four highly oxygenated
-kauranoids. The strategy concerning accurate stereochemical control in the ODI-[5 + 2] cycloaddition was then successfully transplanted to the total syntheses of three stemaranoids, thus providing a straightforward and diastereoselective route to C9-ethano-bridged tetracyclic diterpenoids. To access more complex diterpenoid rhodomollanol A, we exploited two additional biomimetic rearrangements, namely, the
Dieckmann fragmentation/vinylogous Dieckmann cyclization cascade and the photo-Nazarov cyclization/intramolecular cycloetherification cascade. Taken together with the ODI-[5 + 2] cascade, the asymmetric total synthesis of the target molecule was realized, which shed light on the biogenetic pathway of the unprecedented rhodomollane-type carbon framework. Finally, we describe an ODI-Diels-Alder/Beckwith-Dowd cascade approach as a valuable supplement to the ODI-[5 + 2] cascade for the fabrication of cycloheptane-fused bicyclo[3.2.1]octane skeletons. Its versatility was also demonstrated by the total syntheses of two challenging grayanane diterpenoids. In view of the high functional-group compatibility and scalability, we anticipate that the two novel cascade approaches will find further use in the field of complex natural product synthesis.


Agallolides A-M, including two rearranged ent-atisanes featuring a bicyclo[3.2.1]octane motif, from the Chinese Excoecaria agallocha

Zhong-Ping Jiang, Yi Yu, Li Shen
PMID: 32911189   DOI: 10.1016/j.bioorg.2020.104206

Abstract

Thirteen new diterpenoid compounds, named agallolides A-M (1-13), including ten ent-atisanes, were isolated from the stems and twigs of the Chinese semi-mangrove plant, Excoecaria agallocha. Most notably, agallolides A (1) and B (2) are two rearranged ent-atisanes featuring a unique 6/6/5/7 tetracyclic carbon skeleton. Agallolides C-J (3-10) are ent-atisanes, among which agallolide C (3) represents the first example of 3,4-seco-17-nor-ent-atisane. Agallolides K (11) and L (12) are two ent-isopimaranes, whereas agallolide M (13) is a rare 3,4-seco-ent-trachylobane. The structures of these diterpenoid compounds were established by HR-ESIMS and extensive 1D and 2D NMR investigations. The absolute configurations of agallolide A (1) and agallolides I-K (9-11) were further confirmed by single-crystal X-ray diffraction analyses with Cu Kα radiation. The plausible biogenetic pathways for agallolides A (1), B (2), and I (9) were proposed. Agallolides I (9) and J (10) exhibited NF-κB inhibitory activity with inhibition rates of 23.4% and 19.4%, respectively, at the concentration of 100.0 µM.


Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A

Eleonora Comeo, Phuc Trinh, Anh T Nguyen, Cameron J Nowell, Nicholas D Kindon, Mark Soave, Leigh A Stoddart, Jonathan M White, Stephen J Hill, Barrie Kellam, Michelle L Halls, Lauren T May, Peter J Scammells
PMID: 33724031   DOI: 10.1021/acs.jmedchem.0c02067

Abstract

The adenosine A
receptor (A
AR) is a G-protein-coupled receptor (GPCR) that provides important therapeutic opportunities for a number of conditions including congestive heart failure, tachycardia, and neuropathic pain. The development of A
AR-selective fluorescent ligands will enhance our understanding of the subcellular mechanisms underlying A
AR pharmacology facilitating the development of more efficacious and selective therapies. Herein, we report the design, synthesis, and application of a novel series of A
AR-selective fluorescent probes based on 8-functionalized bicyclo[2.2.2]octylxanthine and 3-functionalized 8-(adamant-1-yl) xanthine scaffolds. These fluorescent conjugates allowed quantification of kinetic and equilibrium ligand binding parameters using NanoBRET and visualization of specific receptor distribution patterns in living cells by confocal imaging and total internal reflection fluorescence (TIRF) microscopy. As such, the novel A
AR-selective fluorescent antagonists described herein can be applied in conjunction with a series of fluorescence-based techniques to foster understanding of A
AR molecular pharmacology and signaling in living cells.


Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][1,2]oxazole core structures

Henrik Harnisch, István Ilisz, Ferenc Fülöp, Zsolt Szakonyi, Lóránd Kiss, Antal Péter, Gerhard K E Scriba
PMID: 30710369   DOI: 10.1002/elps.201800492

Abstract

The present study investigated the separation of bicyclic β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][1,2]oxazole core structures by capillary electrophoresis using native cyclodextrins as well as neutral and charged derivatives as chiral selectors. The amino acids were derivatized with dansyl chloride to provide a UV chromophore. Separations were carried out at 20°C in a 48.5/40 cm, 50 µm fused-silica capillary at an applied voltage of 20 kV. Fifty millimolar sodium phosphate background electrolytes pH 2.5 and 7.2 containing either 5 or 30 mg/mL of the CDs were used. For the majority of the investigated CDs, enantioseparations could only be achieved at pH 2.5 when the analytes are positively charged. Successful enantioseparations as negatively charged analytes at pH 7.2 were only observed for few compounds. In the case of methyl-γ-cyclodextrin, opposite enantiomer migration order was observed in pH 2.5 or 7.2 background electrolytes. Dependence of the enantiomer migration order on the size of the cavity of the cyclodextrins was also found. Furthermore, the degree of methylation of β-cyclodextrin derivatives affected the migration order of several analyte enantiomers.


12/10-Helix in Mixed β-Peptides Alternating Bicyclic and Acyclic β-Amino Acids: Probing the Relationship between Bicyclic Side Chain and Helix Stability

Matthieu Simon, Pierre Milbeo, Hongtao Liu, Christophe André, Emmanuel Wenger, Jean Martinez, Muriel Amblard, Emmanuel Aubert, Baptiste Legrand, Monique Calmès
PMID: 30277633   DOI: 10.1002/chem.201804404

Abstract

12/10-Helices constitute suitable templates that can be used to design original structures. Nevertheless, they often suffer from a weak stability in polar solvents because they exhibit a mixed hydrogen-bond network resulting in a small macrodipole. In this work, stable and functionalizable 12/10-helices were developed by alternating a highly constrained β
-trisubstituted bicyclic amino acid (S)-1-aminobicyclo[2.2.2]octane-2-carboxylic acid ((S)-ABOC) and an acyclic substituted β-homologated proteinogenic amino acid (l-β
-hAA). Based on NMR spectroscopic analysis, it was shown that such mixed β-peptides display well-defined right-handed 12/10-helices in polar, apolar, and chaotropic solvents; that are, CD
OH, CDCl
, and [D
]DMSO, respectively. The stability of the hydrogen bonds forming the C
and C
pseudocycles as well as the benefit provided by the use of the constrained bicyclic ABOC versus typical acyclic β-amino acids sequences when designing 12/10-helix were investigated using NH/ND NMR exchange experiments and DFT calculations in various solvents. These studies showed that the β
-hAA/(S)-ABOC helix displayed a more stable hydrogen-bond network through specific stabilization of the C
pseudocycles involving the bridgehead NH of the ABOC bicyclic scaffold.


Enantioselective Total Synthesis of (+)-Jungermatrobrunin A

Jinbao Wu, Yuichiro Kadonaga, Benke Hong, Jin Wang, Xiaoguang Lei
PMID: 31056826   DOI: 10.1002/anie.201903682

Abstract

A concise and enantioselective total synthesis of (+)-jungermatrobrunin A (1), which features a unique bicyclo[3.2.1]octene ring skeleton with an unprecedented peroxide bridge, was accomplished in 13 steps by making use of a late-stage visible-light-mediated Schenck ene reaction of (-)-1α,6α-diacetoxyjungermannenone C (2). Along the way, a UV-light-induced bicyclo[3.2.1]octene ring rearrangement afforded (+)-12-hydroxy-1α,6α-diacetoxy-ent-kaura-9(11),16-dien-15-one (4). These divergent photo-induced skeletal rearrangements support a possible biogenetic relationship between (+)-1, (-)-2, and (+)-4.


Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor

James Cook, F Christopher Zusi, Matthew D Hill, Haiquan Fang, Bradley Pearce, Hyunsoo Park, Lizbeth Gallagher, Ivar M McDonald, Linda Bristow, John E Macor, Richard E Olson
PMID: 29050783   DOI: 10.1016/j.bmcl.2017.10.009

Abstract

We describe an efficient and convergent synthesis of a series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] displaying potency for the α7 nicotinic acetylcholine receptor (nAChR) and good selectivity vs. the related 5-HT
receptor.


Nonlinear and Nonsymmetric Single-Molecule Electronic Properties Towards Molecular Information Processing

Takashi Tamaki, Takuji Ogawa
PMID: 28875434   DOI: 10.1007/s41061-017-0167-y

Abstract

This review highlights molecular design for nonlinear and nonsymmetric single-molecule electronic properties such as rectification, negative differential resistance, and switching, which are important components of future single-molecule information processing devices. Perspectives on integrated "molecular circuits" are also provided. Nonlinear and nonsymmetric single-molecule electronics can be designed by utilizing (1) asymmetric molecular cores, (2) asymmetric anchoring groups, (3) an asymmetric junction environment, and (4) asymmetric electrode materials. This review mainly focuses on the design of molecular cores.


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